molecular formula C15H7N3O9 B344054 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester CAS No. 24867-50-3

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester

Cat. No. B344054
CAS RN: 24867-50-3
M. Wt: 373.23 g/mol
InChI Key: IRTZYMPBFFNFSE-UHFFFAOYSA-N
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Description

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester, also known as TNF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TNF is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester acts as an oxidizing agent by accepting electrons from other molecules, resulting in the formation of nitro groups. The mechanism of action of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves the transfer of an oxygen atom from the nitro group to the substrate, resulting in the formation of a nitroso intermediate. This intermediate then undergoes further oxidation to form the final product.
Biochemical and Physiological Effects:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is its ability to introduce a nitro group into various organic compounds, making it a useful reagent in organic synthesis. Additionally, its fluorescent properties make it a useful tool in biological research. However, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is highly reactive and can be dangerous if not handled properly. It is also sensitive to moisture and must be stored in a dry environment.

Future Directions

There are several future directions for 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester research. One area of interest is the development of new synthetic methods for 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester that are more efficient and environmentally friendly. Additionally, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Further research is needed to determine its efficacy and safety in this context. Finally, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester's fluorescent properties make it a promising tool for the detection of biomolecules in biological samples, and further research in this area could lead to new diagnostic tools.

Synthesis Methods

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is synthesized by the nitration of 9-oxo-9H-fluorene-4-carboxylic acid methyl ester using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified using column chromatography to obtain pure 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester.

Scientific Research Applications

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been extensively used in scientific research due to its ability to act as a powerful oxidizing agent. It is commonly used as a reagent in organic synthesis to introduce a nitro group into various organic compounds. Additionally, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has been used as a fluorescent probe to detect the presence of amino acids, proteins, and nucleic acids in biological samples.

properties

IUPAC Name

methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZYMPBFFNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399733
Record name AK-249/36497001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester

CAS RN

24867-50-3
Record name AK-249/36497001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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